molecular formula C11H16N2O3 B1486569 (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1156978-05-0

(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B1486569
CAS No.: 1156978-05-0
M. Wt: 224.26 g/mol
InChI Key: OAMIULAFAKSYRH-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of isoxazoles and piperidines

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 3,5-dimethylisoxazole with 4-hydroxypiperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoxazole compounds.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone
  • (3,5-Dimethylisoxazol-4-yl)(2-hydroxypiperidin-1-yl)methanone
  • (3,5-Dimethylisoxazol-4-yl)(4-methoxypiperidin-1-yl)methanone

Uniqueness

(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the isoxazole and piperidine rings allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-5-3-9(14)4-6-13/h9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMIULAFAKSYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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